molecular formula C4H8ClN3 B2481555 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride CAS No. 2241130-20-9

1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride

Cat. No.: B2481555
CAS No.: 2241130-20-9
M. Wt: 133.58
InChI Key: JGQVHHBCIBOPIY-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride is a useful research compound. Its molecular formula is C4H8ClN3 and its molecular weight is 133.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Diazaspirocyclic Compounds

Research has demonstrated the synthesis of new diazaspirocyclic systems, which include compounds similar to 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride. These compounds are structurally challenging and strained, offering potential in various chemical applications due to their unique configurations (Žukauskaitė et al., 2013).

Development of Bioorthogonal Reporters

A study has explored the creation of hydrophilic azaspiroalkenes, closely related to this compound. These compounds show increased water solubility and reactivity, making them useful as bioorthogonal reporters in biochemical and pharmaceutical research (An et al., 2018).

Application in Drug Discovery

In drug discovery, diazaspirocycles serve as critical building blocks. For instance, they have been used to synthesize natural product-inspired scaffolds, providing a basis for developing potential therapeutic agents (Jenkins et al., 2009).

Synthesis of Piperazine Analogues

This compound and its analogues have been synthesized and applied in Pd-catalyzed aryl amination reactions, indicating their utility in complex chemical synthesis processes (Burkhard & Carreira, 2008).

Solid-Phase Synthesis Applications

Solid-phase synthesis techniques have been developed using diazaspirocycles, highlighting their adaptability in modern synthetic methodologies. This application is particularly relevant for creating diverse chemical libraries (Macleod et al., 2006).

Photophysical Studies and Solvatochromic Analysis

Research involving diazaspirocycles, related to this compound, has been conducted to study their photophysical properties and solvatochromic behavior, contributing to understanding their potential in material science and sensor technologies (Aggarwal & Khurana, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

1,2-diazaspiro[2.3]hex-1-en-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c5-3-1-4(2-3)6-7-4;/h3H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQVHHBCIBOPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12N=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241130-20-9
Record name 1,2-diazaspiro[2.3]hex-1-en-5-amine hydrochloride
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